molecular formula C11H10BrF5N2 B8168479 3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine

3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B8168479
M. Wt: 345.11 g/mol
InChI Key: PJVGPGHRLZEAMO-UHFFFAOYSA-N
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Description

3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the difluoropiperidinyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Safety measures are crucial due to the reactive nature of the bromine and fluorine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-(4,4-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-Bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF5N2/c12-8-5-7(11(15,16)17)6-18-9(8)19-3-1-10(13,14)2-4-19/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGPGHRLZEAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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